ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its significant applications in medicinal chemistry due to its unique structural features, which include a fused bicyclic system containing nitrogen atoms. These compounds are often used as scaffolds in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may involve relatively high temperatures and long reaction times .
Industrial Production Methods
In industrial settings, the synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved through more efficient and scalable methods. One such method involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This approach offers a rapid and high-yielding route to the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as PhI(OAc)2.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkylpiperazine.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant in the presence of BF3·Et2O.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkylpiperazine under microwave-assisted conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkylpiperazine can yield alkylated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of neuropeptide S receptors, which are involved in various neurological processes . The compound’s effects are mediated through its ability to bind to these receptors and modulate their activity.
Comparison with Similar Compounds
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl imidazo[1,2-a]pyridine-2-carboxylate: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine substituent instead of iodine, which can lead to different chemical and biological properties.
Properties
CAS No. |
2181821-95-2 |
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Molecular Formula |
C10H9IN2O2 |
Molecular Weight |
316.1 |
Purity |
95 |
Origin of Product |
United States |
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